Product packaging for Sodium hydride(Cat. No.:CAS No. 15780-28-6)

Sodium hydride

Cat. No.: B101373
CAS No.: 15780-28-6
M. Wt: 25.003871 g/mol
InChI Key: BZKBCQXYZZXSCO-UHFFFAOYSA-N
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Description

Sodium hydride (NaH) is an inorganic compound with the empirical formula NaH, widely recognized as a powerful reagent in organic synthesis . It is a saline (salt-like) hydride, composed of Na+ and H− ions, which is typically supplied as a grey solid or a 60% dispersion in mineral oil to enhance safety and handling . As a superbase, its primary research value lies in its ability to deprotonate a wide range of even weak Brønsted acids to generate the corresponding sodium derivatives . Specific research applications include the deprotonation of O-H, N-H, and S-H bonds in substrates such as alcohols, phenols, and thiols to activate them for nucleophilic substitution reactions (SN2) . It is also fundamental for promoting key condensation reactions of carbonyl compounds, including the Dieckmann condensation, Stobbe condensation, and Claisen condensation . Furthermore, NaH is employed in the synthesis of sulfur ylides used in the Johnson–Corey–Chaykovsky reaction to convert ketones into epoxides . Beyond its role as a base, this compound can function as a reducing agent; for example, it reduces boron trifluoride to diborane and, in composite with alkali metal iodides, can effect the reduction of imines to amines and amides to aldehydes . The mechanism of action for its primary function involves the hydride anion (H-) acting as a strong base to abstract a proton from the target substrate . Researchers must note that this compound is highly reactive and poses significant safety considerations. It reacts violently with water and moist air, liberating flammable hydrogen gas . It can also participate in unexpected side reactions with common polar aprotic solvents like DMF and acetonitrile, complicating syntheses . All reactions must be conducted using air-free techniques under an inert atmosphere . This product is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal or household application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula DNa<br>HNa B101373 Sodium hydride CAS No. 15780-28-6

Properties

IUPAC Name

sodium;hydride
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InChI

InChI=1S/Na.H/q+1;-1
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InChI Key

BZKBCQXYZZXSCO-UHFFFAOYSA-N
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Canonical SMILES

[H-].[Na+]
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Molecular Formula

HNa, NaH
Record name SODIUM HYDRIDE
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DSSTOX Substance ID

DTXSID90893680
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Molecular Weight

23.9977 g/mol
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Physical Description

Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals., Other Solid, Gray powder in oil with a kerosene odor; [CHRIS]
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Boiling Point

Very high. (USCG, 1999)
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Flash Point

Not Applicable. Oil is flammable. (USCG, 1999)
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Solubility

SOL IN MOLTEN SODIUM HYDROXIDE, INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE
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Density

0.92, DENSITY: 1.396; FORMS SODAMIDE @ MODERATE TEMP IN LIQ AMMONIA; GRAY-WHITE POWDER /COMMERCIAL PRODUCT/
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Color/Form

MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER, SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR

CAS No.

7646-69-7, 15780-28-6
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Melting Point

DECOMP AT 800 °C
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Synthesis Methodologies and Advanced Preparative Techniques for Sodium Hydride

Industrial-Scale Synthesis Approaches

The commercial production of sodium hydride is dominated by methods that facilitate the reaction between elemental sodium and hydrogen gas under specific conditions to ensure efficiency and safety on a large scale.

Direct Hydrogenation of Molten Sodium Metal

The most prevalent industrial method for synthesizing this compound involves the direct reaction of molten sodium with hydrogen gas. jst.go.jp This process is typically conducted at elevated temperatures, generally between 250 and 300 °C. energy.gov In this temperature range, sodium is in its molten state, which increases the surface area available for reaction with hydrogen gas.

The reaction is exothermic and proceeds as follows:

2Na(l) + H₂(g) → 2NaH(s)

A key challenge in this method is that the solid this compound product can form a crust on the surface of the molten sodium, impeding further reaction. wikipedia.org To mitigate this, the reaction is often carried out with vigorous stirring to continuously expose fresh molten sodium to the hydrogen atmosphere. jst.go.jp Some processes may also employ catalysts to enhance the reaction rate. energy.gov

Dispersed Sodium Reaction Systems

To overcome the issue of product layer inhibition and to enhance reaction efficiency, industrial synthesis frequently employs dispersed sodium systems. jst.go.jp In this approach, molten sodium is dispersed in an inert, high-boiling-point liquid, typically mineral oil, to create a fine emulsion. wikipedia.org This significantly increases the surface-area-to-volume ratio of the sodium, allowing for a more rapid and complete hydrogenation.

The reaction is carried out by bubbling hydrogen gas through the heated oil dispersion. wikipedia.org Vigorous agitation, sometimes at speeds around 8000 rpm, is crucial to maintain the dispersion and facilitate the mass transfer of hydrogen to the sodium droplets. This method typically operates at temperatures between 250 and 300 °C and can be conducted at atmospheric pressure. researchgate.net The resulting product is a suspension of fine this compound crystals in mineral oil, which is often sold and used directly in this form for various chemical applications. iastate.edu The use of surfactants or dispersing agents, such as fatty acids or specific organic compounds like ethyl silicate, can further improve the reaction rate and yield a product with a smaller particle size. rsc.org

Table 1: Industrial Synthesis Parameters for this compound

Parameter Direct Hydrogenation of Molten Sodium Dispersed Sodium Reaction Systems
Reactants Molten Sodium, Hydrogen Gas Sodium Metal, Hydrogen Gas, Mineral Oil
Temperature 250–300 °C energy.gov 250–300 °C researchgate.net
Pressure Elevated pressures can be used jst.go.jp Typically atmospheric pressure
Key Feature Reaction of bulk molten sodium High-surface-area sodium dispersion wikipedia.org
Product Form Solid block or powder Suspension in mineral oil

Laboratory-Scale Synthesis Protocols

For laboratory applications, where smaller quantities or higher purity might be required, different synthetic protocols are employed. These methods offer greater control over the product's physical and chemical properties.

Mechanochemical Synthesis Routes for High Purity this compound

Mechanochemical synthesis, a solvent-free method, has emerged as a viable route to produce high-purity this compound at room temperature. energy.gov This technique involves the high-energy ball milling of sodium metal in the presence of hydrogen gas. energy.gov The mechanical energy from the milling process induces the chemical reaction between the solid sodium and gaseous hydrogen.

A significant challenge in the mechanochemical synthesis of malleable metals like sodium is the tendency for the metal to cold-weld to the milling balls and container walls, which halts the milling process. energy.gov To circumvent this, a process control agent is often used. Interestingly, pre-existing this compound powder can act as an effective process control agent, coating the sodium particles and preventing their agglomeration. energy.gov

The reaction can be carried out under hydrogen pressures of up to 200 bar, and quantitative yields of crystalline this compound can be achieved. energy.gov The purity of the resulting product can be confirmed by techniques such as powder X-ray diffraction. energy.gov This method is scalable and particularly advantageous for producing highly air-sensitive materials. energy.gov

Table 2: Mechanochemical Synthesis of this compound

Parameter Value/Condition
Reactants Sodium Metal, Hydrogen Gas
Technique High-energy ball milling energy.gov
Temperature Room temperature energy.gov
Hydrogen Pressure Up to 200 bar energy.gov
Process Control Agent Pre-formed this compound powder energy.gov
Product High-purity crystalline powder energy.gov

Synthesis of this compound Dispersions

In the laboratory, dispersions of this compound in an inert solvent are often preferred for ease of handling and dosing. While commercially available dispersions (typically 60% in mineral oil) are widely used, they can be prepared in the lab as well. A common laboratory method involves heating a dispersion of sodium metal in a high-boiling inert solvent like mineral oil or toluene (B28343) under a hydrogen atmosphere. The use of a catalyst, such as anthracene, can facilitate the reaction at temperatures between 250-300 °C.

For applications requiring pure, oil-free this compound, the mineral oil from commercial dispersions can be removed. This is typically achieved by washing the dispersion with a dry, non-reactive hydrocarbon solvent such as hexane (B92381) or pentane (B18724) under an inert atmosphere (e.g., in a glove box). The solid this compound is allowed to settle, and the solvent containing the dissolved mineral oil is carefully removed via syringe or decantation. This process is repeated to ensure all the oil is removed, yielding a fine, pure this compound powder.

Advanced Synthetic Strategies

Recent research has focused on developing novel synthetic strategies for this compound, often driven by its potential applications in areas like hydrogen storage and by the desire for more efficient and sustainable chemical processes.

One advanced strategy involves the regeneration of this compound from sodium hydroxide (B78521), a byproduct of the hydrolysis of NaH for hydrogen production. energy.gov This approach is being explored in the context of hydrogen storage for fuel cell vehicles. The proposed process involves reacting sodium hydroxide with a reducing agent, such as methane, at high temperatures to form sodium metal, which is then hydrogenated to produce this compound. energy.gov

Another innovative approach enhances the reactivity of this compound by treating it with alkali metal iodides. It has been discovered that treating NaH with sodium iodide (NaI) or lithium iodide (LiI) in a solvent like tetrahydrofuran (B95107) (THF) can activate the hydride, enabling it to function as a unique hydride donor in various organic reactions. jst.go.jp This has led to the development of new reductive transformations that were not previously achievable with standard this compound. jst.go.jp

Furthermore, the encapsulation of this compound in materials like plastics is being investigated as a method to control its reaction with water for on-demand hydrogen generation. energy.gov These advanced strategies highlight the ongoing efforts to tailor the synthesis and formulation of this compound for specific, high-value applications beyond its traditional role as a simple base.

Fine Powder and Nanocrystalline this compound Preparation

The generation of this compound (NaH) as a fine powder or in nanocrystalline form is crucial for enhancing its reactivity and utility in various chemical applications. Advanced synthesis techniques have been developed to control particle size and morphology, moving beyond traditional methods.

One prominent method is Reactive Ball Milling (RMM) . A fine powder of pure this compound can be synthesized by the reactive milling of sodium metal (NaM) in a hydrogen gas atmosphere. iastate.edu For effective milling and to prevent the cold welding of the highly ductile sodium particles, a process control agent is required. iastate.edu Pre-existing this compound powder serves this purpose, with studies demonstrating that a 1:3 molar ratio of sodium metal to this compound is necessary for an efficient reaction. iastate.edu The process is typically carried out under high hydrogen pressure (e.g., 50 bar) for extended durations (6–12 hours), resulting in a fine, white NaH powder with no visible unreacted metal. iastate.edu This mechanochemical approach is scalable and can be adapted for continuous reactors at room temperature, offering a potential reduction in energy consumption and production costs. iastate.edu

Another specialized approach involves the use of a molten alkali metal hydroxide medium . In this process, a melt, which can be sodium hydroxide or a mixture of alkali metal hydroxides, is heated to temperatures above the decomposition point of NaH (420°C), typically between 650°C and 900°C. google.com A stream of hydrogen is introduced into the melt. google.com The subsequent separation and cooling of the reaction products to 420°C or lower allows for the recombination of sodium and hydrogen. google.com This results in the deposition of a highly pure, white, fine-grain this compound powder with a particle size of less than 20 μm. google.com

Table 1: Synthesis Parameters for Fine Powder this compound

Method Reactants Key Process Conditions Product Characteristics Reference
Reactive Ball Milling (RMM) Sodium Metal (NaM), Hydrogen (H₂), this compound (NaH) 1:3 molar ratio (NaM:NaH), 50 bar H₂ pressure, 6-12 hours milling at room temperature Fine, white powder iastate.edu
Molten Hydroxide Melt Sodium Hydroxide (or other alkali metal hydroxides), Hydrogen (H₂) Heating melt to 650-900°C, cooling to ≤420°C for deposition White powder, particle size <20 μm google.com

Formation of Hybrid this compound Composites

This compound is a component in various hybrid composite materials designed to modify its chemical properties for specific applications, such as hydrogen storage or enhanced reactivity.

This compound-Iodide Composites: A notable development is the creation of composites by treating NaH with sodium iodide (NaI) or lithium iodide (LiI). ntu.edu.sgntu.edu.sg Simple solvothermal treatment of NaH with these alkali metal iodides in a solvent like tetrahydrofuran (THF) results in a composite material where NaH exhibits unprecedented hydride donor reactivity, a departure from its typical role as a Brønsted base. ntu.edu.sgd-nb.infonih.gov This enhanced reactivity enables the NaH-iodide composite to be used in the hydride reduction of various functional groups, including amides and nitriles. d-nb.infonih.gov The composite facilitates amide-directed C-H sodiation, leading to the synthesis of complex organic molecules like ortho-secondary alkyl arylaldehydes and 2-indanones. ntu.edu.sgntu.edu.sg

Hydrogen Storage Composites: For hydrogen storage applications, NaH is combined with other hydrides or complex borates.

NaH-NaOH Composites: Solid-state reactions between this compound and sodium hydroxide can form a new cubic complex hydride phase below 200°C. mdpi.com This NaH-NaOH solid solution demonstrates reversible hydrogen storage, with hydrogen desorption occurring between 240°C and 380°C. mdpi.com The formation of this composite is crucial as it suggests that an intra-phase interaction between protic hydrogen (from NaOH) and hydridic hydrogen (from NaH) is a key step in the desorption process. mdpi.com

NaH-closo-borate Composites: Composites such as Na₂B₁₀H₁₀–8NaH and Na₂B₁₂H₁₂–10NaH are studied for their hydrogen absorption properties under high pressure. rsc.org These materials are investigated to understand the formation mechanisms of sodium borohydride (B1222165) (NaBH₄), a compound with high hydrogen capacity. rsc.org Research indicates that the Na₂B₁₀H₁₀ salt shows a higher reactivity towards hydrogen in the presence of NaH compared to the corresponding [B₁₂H₁₂]²⁻ composite. rsc.org

Na-Mg-B-H System: In this reactive hydride composite (RHC) system, this compound or sodium metal reacts with magnesium and boron. aimspress.com This leads to the formation of a composite containing NaMgH₃ and NaBH₄. aimspress.com Such RHC systems are designed to improve the thermodynamics and kinetics of hydrogen storage. researchgate.net

Table 2: Overview of Hybrid this compound Composites

Composite System Components Preparation Method Primary Application / Feature Reference
NaH-Iodide NaH, Sodium Iodide (NaI) or Lithium Iodide (LiI) Solvothermal treatment in THF Enhanced hydride donor reactivity for organic synthesis ntu.edu.sg, d-nb.info
NaH-Hydroxide NaH, Sodium Hydroxide (NaOH) Solid-state reaction upon heating Reversible hydrogen storage mdpi.com
NaH-closo-borate NaH, Na₂B₁₀H₁₀ or Na₂B₁₂H₁₂ High-pressure hydrogenation of mixed components Precursors for high-capacity hydrogen storage materials (e.g., NaBH₄) rsc.org
Na-Mg-B-H System NaH, Magnesium (Mg), Boron (B) Reaction of components Reactive Hydride Composite (RHC) for hydrogen storage aimspress.com

Structural Elucidation and Theoretical Characterization of Sodium Hydride

Crystalline Structure and Lattice Parameters

Sodium hydride, like many other alkali metal hydrides, adopts a highly ordered crystalline structure. wikipedia.org This ionic compound is typically a white to grayish crystalline solid. chemdad.comshef.ac.uk

This compound crystallizes in the rock salt (halite) structure, which belongs to the cubic crystal system with the space group Fm-3m. wikipedia.orgmaterialsproject.orgmsestudent.comwikipedia.org This structure is analogous to that of sodium chloride (NaCl). wikipedia.orgwordpress.comcmu.educmu.edu In this arrangement, the sodium and hydride ions form two interpenetrating face-centered cubic (FCC) lattices. msestudent.comwikipedia.org The ionic nature of NaH is evidenced by the transfer of an electron from a sodium atom to a hydrogen atom, resulting in Na⁺ and H⁻ ions. pearson.com

The lattice parameters of this compound have been determined through various experimental and theoretical methods.

Parameter Value Reference
Lattice Constant (a)4.77 Å materialsproject.org
Lattice Constant (a)4.88 Å chemdad.com
Lattice Constant (a)4.89 Å acs.org
α, β, γ90.00° materialsproject.org
Volume108.73 ų materialsproject.org

This table presents the lattice parameters for this compound, showcasing the cubic nature of its crystal structure. The slight variations in the lattice constant 'a' can be attributed to different experimental conditions and analytical techniques.

In its solid state, each sodium ion (Na⁺) is surrounded by six hydride ions (H⁻), and conversely, each hydride ion is surrounded by six sodium ions. wikipedia.orgpearson.com This results in an octahedral coordination geometry for both ions. wikipedia.orgshef.ac.ukwebelements.com The Na-H bond length in this structure is approximately 2.39 Å. materialsproject.org This coordination is a defining feature of the rock salt structure and is crucial to the stability of the crystal lattice. shef.ac.ukpearson.comwebelements.com

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable tools for probing the structure and bonding within materials at the atomic and molecular level.

Infrared (IR) spectroscopy has been employed to identify and characterize small clusters of this compound, such as (NaH)₂, (NaH)₃, and (NaH)₄, which can be formed and trapped in inert matrices like solid neon or hydrogen. acs.orgnih.gov The ionic rhombic (NaH)₂ dimer exhibits strong absorptions at specific frequencies depending on the matrix environment. acs.orgnist.gov For instance, in a solid neon matrix, a strong absorption is observed at 761.7 cm⁻¹. acs.orgnist.gov These studies, often complemented by density functional theory (DFT) calculations, provide insight into the vibrational modes of these small clusters. acs.orgnih.gov

| (NaH)₂ Dimer Vibrational Frequencies | | :--- | :--- | | Vibrational Mode | Frequency (cm⁻¹) | | b1u | 761.7 (in Ne) | | b1u | 759.1 (in p-H₂) | | b1u | 757.0 (in H₂) | | b2u | 779 (in Ne) | | b2u | 779.3 (in p-H₂) | | b2u | 775.6 (in H₂) | | b3u | 445.0 (in Ne) | | b3u | 442.4 (in H₂) |

This interactive table, based on data from the NIST WebBook, details the vibrational frequencies of the (NaH)₂ dimer in different matrix environments as identified by IR spectroscopy. nist.gov

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. wordpress.com For this compound, XRD studies have confirmed its face-centered cubic (FCC) structure, similar to NaCl. cmu.educmu.edufrontiersin.org While X-rays are scattered by electrons, making it difficult to precisely locate the position of the light hydrogen atom, these studies definitively established the arrangement of the sodium atoms. wordpress.comcmu.educmu.edu The combination of XRD with neutron diffraction, where neutrons are scattered by the atomic nuclei, provided conclusive evidence for the rock salt structure by accurately locating the hydrogen atoms. wordpress.comcmu.edu In situ XRD studies have also been used to monitor structural changes during processes like thermal decomposition. rsc.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local environment of specific nuclei within a solid material. ntu.edu.sg For this compound, both ¹H and ²³Na NMR studies have been conducted. researchgate.net These studies can distinguish between different sodium-containing species. For example, in a composite material, the ²³Na NMR spectrum shows a distinct peak for NaH at approximately 19 ppm, allowing it to be differentiated from other compounds like sodium iodide (NaI). ntu.edu.sg Temperature-dependent NMR studies have also been used to probe the diffusive motions of ions within the NaH lattice, revealing information about ionic mobility at elevated temperatures. researchgate.net

Theoretical and Computational Structural Studies

Modern computational chemistry provides powerful tools to probe the intricacies of molecular and solid-state structures. For this compound, theoretical studies have been instrumental in elucidating its electronic properties, bonding characteristics, and the behavior of larger clusters. These investigations complement experimental data and often provide insights that are difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) has become a cornerstone of computational materials science and quantum chemistry due to its balance of accuracy and computational cost. wikipedia.orgq-chem.com It is particularly well-suited for studying the electronic structure of many-body systems like atoms, molecules, and condensed phases. wikipedia.org DFT calculations have been extensively applied to this compound to understand its fundamental properties.

A key application of DFT is the calculation of the ground state energy and the corresponding electron density distribution of a system. epfl.chfas.orgmpg.deuniud.it The Hohenberg-Kohn theorems form the theoretical basis of DFT, stating that the ground-state energy is a unique functional of the electron density. epfl.chuni-osnabrueck.de For this compound, DFT calculations have been used to determine its ground state energy, providing a foundational understanding of its stability. dinkumpublishers.com These calculations also map the electronic distribution, revealing how electrons are spatially arranged within the molecule, which is fundamental to understanding its chemical behavior.

First-principles calculations based on DFT have been employed to predict the thermodynamic properties of the Na-H system. researchgate.net These predictions are crucial for supplementing experimental data, especially in conditions that are difficult to achieve in a laboratory. researchgate.net For instance, DFT has been used to extend the evaluation of the heat capacity of the stable NaH phase over a wide temperature range. researchgate.net

Table 1: Calculated Properties of NaH using DFT

Property Calculated Value Reference
Bulk Modulus (NaCl-type) 23.7 GPa researchgate.net
Lattice Constant (NaCl-type) 4.8215 Å researchgate.net
Heat of Formation (condensed phase) -10.19 kcal/mol researchgate.net
Activation Energy for H diffusion ~0.9 eV/atom aip.org

This table presents a selection of properties for this compound calculated using Density Functional Theory, demonstrating the utility of this method in predicting material characteristics.

DFT is a powerful tool for analyzing the nature of chemical bonds. researchgate.net By examining the calculated charge density, researchers can characterize the bonding in this compound as predominantly ionic, with a significant transfer of charge from the sodium atom to the hydrogen atom. researchgate.net This is consistent with the general understanding of alkali metal hydrides.

The study of small clusters, (NaH)n, provides a bridge between the properties of the individual molecule and the bulk solid. DFT calculations have been instrumental in investigating the structures, stability, and electronic properties of this compound clusters of varying sizes (n=1-6). dinkumpublishers.com

These studies have calculated physical properties such as interaction energy, zero-point corrected energy, and ground state energy for these clusters. dinkumpublishers.com It has been found that cyclic structures of (NaH)n clusters are generally more stable than their linear counterparts. dinkumpublishers.com The Na-H bond lengths in these clusters have been calculated to be in the range of 1.790 to 2.120 Å for linear structures at the DFT(B3LYP) level of theory with a 6-311++G** basis set. dinkumpublishers.com The electron density at the bond critical point for these clusters has also been quantified, providing further insight into the bonding within these small aggregates. dinkumpublishers.com

Table 2: Calculated Interaction Energies for (NaH)n Clusters (n=2-6)

Structure Type Corrected Interaction Energy Range (kcal/mol)
Linear -19.131 to -22.289
Cyclic -22.620 to -35.779

This table, based on DFT (B3LYP) calculations, shows that cyclic (NaH)n clusters are energetically more favorable than linear ones. dinkumpublishers.com

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not dependent on any experimental data. researchgate.net These methods have been applied to this compound to provide a highly accurate description of its electronic structure. researchgate.net

Ab initio multireference single- and double-excitation configuration interaction (CI) studies have been carried out for the ground and excited electronic states of alkali-hydride cations, including NaH+. researchgate.net Such calculations provide detailed potential energy curves, equilibrium distances, and transition energies. researchgate.net For the NaH molecule itself, ab initio calculations have been used to investigate its potential energy surfaces and nonadiabatic couplings between electronic states. diva-portal.org These studies are crucial for understanding photochemical processes and reaction dynamics. diva-portal.orgosti.gov

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. aip.org By solving Newton's equations of motion for a collection of atoms, MD simulations can model processes such as diffusion, phase transitions, and thermal decomposition. aip.orgnih.gov

Ab initio molecular dynamics (AIMD), where the forces between atoms are calculated "on the fly" using DFT, has been used to study hydrogen diffusion in this compound. aip.org These simulations have been used to calculate the self-diffusion constant of deuterium (B1214612) in NaH at elevated temperatures, with results showing good agreement with experimental values. aip.org

Reactive force field (ReaxFF) molecular dynamics simulations have also been employed to study the dynamics of hydrogen desorption from NaH particles. nih.gov These simulations have shown that nanostructuring NaH can enhance the desorption process and that the thermal decomposition involves cluster fragmentation and the desorption of molecular hydrogen, which aligns with experimental observations. nih.gov

Quantum Chemical Characterization of Potential Energy Surfaces

The theoretical investigation of this compound (NaH) relies heavily on the accurate calculation of its potential energy surfaces (PES), which describe the energy of the molecule as a function of its geometry. These surfaces are fundamental to understanding the vibrational and rotational spectra, chemical reactivity, and dynamics of NaH.

Ab initio methods are central to determining the PES for NaH and its ions. Early studies employed methods like the Rydberg-Klein-Rees (RKR) method to obtain potential-energy curves for the excited states of NaH. aip.org More advanced computational techniques have since provided a more detailed picture. For instance, multiconfiguration self-consistent-field (MC-SCF) wavefunctions have been used to evaluate the ¹Σ⁺ ground state of NaH and the ²Σ⁺ ground state of its negative ion, NaH⁻. aip.org These calculations show that the ground state of the NaH⁻ ion is attractive and has a lower potential energy than the neutral NaH molecule over the studied internuclear distances. aip.org

Modern approaches utilize highly accurate quantum chemistry methods. The explicitly correlated coupled cluster method (CCSD(T)-F12) has been used to compute the PES for the interaction of NaH with noble gas atoms like helium, which is crucial for understanding collision dynamics at low temperatures. researchgate.net For the NaH molecule and its cation, the Fock space coupled cluster method has been applied to investigate the potential energy curves and spectroscopic characteristics. researchgate.net

The study of chemical reactions involving NaH, such as the Na(²S) + H₂ → NaH + H reaction, requires the construction of a global and high-precision PES for the triatomic system, NaH₂. mdpi.com Researchers have successfully used neural network models based on thousands of ab initio points to create such surfaces. mdpi.com These PESs are essential for running quantum dynamics calculations using methods like the time-dependent wave packet method to explore the reaction mechanism at a state-to-state level. mdpi.com

Furthermore, the electronic structure of NaH, while seemingly simple, features strong nonadiabatic coupling between its excited states, which take on significant ionic character. chemrxiv.orgescholarship.org The calculation of these potential energy surfaces reveals avoided crossings, particularly between the C¹Σ⁺ and D¹Σ⁺ states, which are critical for population transfer dynamics. chemrxiv.orgescholarship.org These theoretical predictions are vital for interpreting pump-probe experiments and understanding the nonadiabatic molecular dynamics of NaH. chemrxiv.org

Table 1: Theoretical and Experimental Molecular Constants for NaH and Related Species This table presents a comparison of molecular constants for the ground states of H₂ and NaH, derived from a neural network potential energy surface (NN PES) and experimental data.

MoleculeStateParameterNN PES ValueExperimental Value
H₂X¹Σ⁺gRₑ (Å)0.7440.741
Dₑ (eV)4.7514.748
ωₑ (cm⁻¹)4400.14401.2
NaHX¹Σ⁺Rₑ (Å)1.8881.887
Dₑ (eV)1.9681.971
ωₑ (cm⁻¹)1171.81172.2
Data sourced from reference mdpi.com.

Inverse this compound: Theoretical Constructs and Stability

A fascinating and counter-intuitive chemical entity is the so-called "inverse this compound," a high-energy compound that features a reversal of the typical charge states, containing a positively charged hydrogen ion (H⁺) and a negatively charged sodium anion (Na⁻). wikipedia.org This arrangement is energetically unfavorable compared to the standard Na⁺H⁻ ionic lattice, as it involves the net transfer of two electrons from hydrogen to sodium. wikipedia.org

The experimental synthesis of a crystalline salt containing these "inverse" ions was achieved by encapsulating the H⁺ ion within a protective molecular cage. researchgate.net In this structure, the proton is bound to the nitrogen center of a 3⁶-adamanzane (Adz) molecule, which sterically shields the H⁺ from the reactive Na⁻ alkalide anion. wikipedia.orgresearchgate.netutah.edu

The stability of such systems has been a subject of extensive theoretical investigation using ab initio methods. researchgate.netnih.gov Computational studies have explored simplified model systems to understand the intrinsic stability of the H⁺···Na⁻ ion pair without a bulky cage. One such model is the complex formed between a protonated trimethylamine (B31210) and a sodium anion, (Me)₃N-H⁺···Na⁻. utah.edunih.govacs.org

Theoretical calculations, using methods such as Møller-Plesset perturbation theory and coupled-cluster theory, have examined the potential energy surface of these model complexes. researchgate.netnih.gov The findings indicate that the "inverse this compound" ion pair, (Me)₃N-H⁺···Na⁻, can exist as a metastable species, meaning it is located in a local minimum on the potential energy surface with a barrier to dissociation. utah.eduresearchgate.netnih.gov

The stability of this metastable state is highly dependent on the surrounding environment, particularly the solvent. utah.eduresearchgate.net Theoretical models incorporating solvent effects (using the polarized continuum model) predict that these ion pairs are metastable in solvents with low dielectric constants (below approximately 2). researchgate.netnih.gov However, in solvents with higher dielectric constants, they are predicted to spontaneously decompose into their constituent ions. researchgate.netnih.gov

Further theoretical work suggests that the stability of unprotected inverse hydrides could be enhanced. researchgate.netnih.govacs.org It is proposed that using amines with higher proton affinities or metals with weaker metal-hydride bond strengths could lead to more stable R₃N-H⁺···M⁻ ion pairs with larger barriers to proton abstraction. researchgate.netnih.gov Following this reasoning, the Et₃N-H⁺···K⁻ system was investigated and found to have a substantially larger dissociation barrier than its this compound analogue, suggesting that unsequestered inverse-charged salts may be viable as high-energy materials. psu.edu

Table 2: Calculated First Hyperpolarizabilities (β₀) for Inverse this compound and Related Systems This table shows the large nonlinear optical (NLO) response predicted for inverse this compound complexes, calculated using density functional theory (DFT) and Møller–Plesset perturbation theory (MP2).

CompoundCalculation LevelFirst Hyperpolarizability (β₀) (a.u.)
AdzH⁺Na⁻DFT5.7675 x 10⁴
(Me)₃NH⁺Na⁻MP2/aug-cc-pVDZ7.357 x 10³
(Me)₃NH⁺Cl⁻-1.10 x 10²
(Me)₃NH⁺MP2/aug-cc-pVDZ3.9
AdzLi⁺Na⁻-6.20681 x 10⁵
Data sourced from reference acs.org.

Chemical Reactivity and Reaction Mechanisms of Sodium Hydride

Basicity of Sodium Hydride in Organic Media

As a superbase, this compound is capable of deprotonating a wide range of Brønsted acids, even very weak ones. wikipedia.orgquora.com The conjugate acid of the hydride ion is molecular hydrogen (H₂), which has a pKa of approximately 35, indicating the potent basicity of NaH. quora.comquora.com This high basicity allows it to completely convert weak acids into their conjugate bases, a crucial step in many synthetic transformations. libretexts.org

This compound readily deprotonates compounds containing acidic protons on heteroatoms. wikipedia.orgchemeurope.com Typical substrates include those with O-H, N-H, and S-H bonds, such as alcohols, phenols, pyrazoles, and thiols. wikipedia.orgwikiwand.com This reaction generates the corresponding sodium alkoxide, phenoxide, or thiolate, with the only byproduct being hydrogen gas. libretexts.org The resulting sodium derivatives are potent nucleophiles used in subsequent reactions like alkylations. wikipedia.org For instance, NaH is used to deprotonate alcohols to form alkoxides, which can then react with alkyl halides to produce ethers. fiveable.me The effectiveness of this deprotonation is guided by the pKa of the acid; NaH can easily deprotonate acids with pKa values significantly lower than that of H₂ (pKa ≈ 35). quora.comwikipedia.org

Table 1: Approximate pKa Values of Common Brønsted Acids Deprotonated by this compound This table provides a summary of the acidity of various Brønsted acids that are readily deprotonated by this compound.

Compound Type Example Functional Group Approximate pKa
Water H₂O O-H 15.7 indiana.edu
Alcohol R-OH O-H 16-18 indiana.edu
Phenol Ph-OH O-H 10 indiana.edu
Thiol R-SH S-H 10 indiana.edu
Carboxylic Acid R-COOH O-H 4-5 indiana.edu
Amine R-NH₂ N-H 38-40 indiana.edu
Ammonium Ion R-NH₃⁺ N-H 9-10 indiana.edu

This compound is a strong enough base to deprotonate a variety of carbon acids, which are compounds with an acidic proton on a carbon atom. wikipedia.orgchemeurope.com This reactivity is fundamental to the formation of many carbon-based nucleophiles used in carbon-carbon bond-forming reactions. quora.com Carbon acids that are susceptible to deprotonation by NaH include terminal alkynes (pKa ≈ 25), cyclopentadiene (B3395910) (pKa ≈ 16), and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orglibretexts.orgmsu.edu

A significant application of this compound is the deprotonation of 1,3-dicarbonyl compounds, such as malonic esters and β-keto esters. wikipedia.orgchemeurope.com The protons on the carbon situated between the two carbonyl groups (the α-carbon) are particularly acidic (pKa ≈ 13 for diethyl malonate) due to the resonance stabilization of the resulting enolate anion. msu.edu NaH effectively and irreversibly removes this proton to generate a stabilized carbanion. wikipedia.orgquora.com This resulting sodium derivative can then be readily alkylated or used as a nucleophile in various condensation reactions, including the Claisen, Dieckmann, Stobbe, and Darzens condensations. wikipedia.orgquora.com

This compound is a key reagent for generating enolates from aldehydes and ketones. libretexts.orgfiveable.me By removing an α-hydrogen, NaH converts the carbonyl compound into its enolate form, which is a powerful nucleophile. fiveable.me Because NaH is a very strong base, it can achieve nearly complete conversion of the carbonyl compound to its enolate, which is advantageous for subsequent alkylation reactions as it minimizes side reactions. libretexts.org

In addition to enolates, NaH is used to prepare ylides. It deprotonates phosphonium (B103445) salts to form phosphorus ylides, the key reagents in the Wittig reaction for converting aldehydes and ketones into alkenes. fiveable.mejove.com Similarly, it is employed to deprotonate sulfonium (B1226848) salts to create sulfur ylides, which are used in reactions like the Johnson–Corey–Chaykovsky reaction to synthesize epoxides from ketones. wikipedia.orgquora.com

Deprotonation of Carbon Acids (C-H bonds)

Reductive Capabilities of this compound

While primarily known as a base, this compound can also function as a reducing agent, although this reactivity is less common in organic chemistry compared to its basicity. wikipedia.orgsamreal.com It is known to reduce certain main group compounds, such as the reaction with boron trifluoride to produce diborane. wikipedia.org It also reduces Si-Si and S-S bonds. chemeurope.com

Recent research has significantly expanded the reductive applications of NaH, particularly through the use of composite reagents. d-nb.infonih.gov A combination of this compound with an alkali metal iodide, such as lithium iodide (LiI) or sodium iodide (NaI), creates a potent hydride-donating system. d-nb.inforesearchgate.net This composite reagent is capable of reducing polar π electrophiles like nitriles, amides, and imines, functionalities that are typically resistant to NaH alone. nih.gov For example, the NaH-NaI system can effectively reduce N,N-dimethylamides to their corresponding aldehydes and tertiary nitriles to alkanes via reductive decyanation. d-nb.infonih.gov

The mechanism of reduction by this compound involves the transfer of a hydride ion (H⁻) to an electrophilic center. In standard metal hydride reductions of carbonyls, the hydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated. libretexts.org

In the more recently discovered NaH-iodide composite systems, the mechanism is more complex. d-nb.inforesearchgate.net Density Functional Theory (DFT) calculations suggest that NaH is intrinsically a capable hydride donor, but its reactivity is often limited by its insolubility and crystal lattice energy. researchgate.net The presence of iodide salts helps to generate a more reactive state of NaH, possibly approaching a single-molecule state. d-nb.inforesearchgate.net

For the reductive decyanation of nitriles, the proposed mechanism involves:

Hydride Transfer : A hydride ion from the activated NaH attacks the nitrile carbon, forming an iminyl anion intermediate. d-nb.inforesearchgate.net

C-C Cleavage : This is followed by a concerted step involving the cleavage of the C-C bond and the transfer of a hydrogen atom, leading to the elimination of sodium cyanide (NaCN) and the formation of the alkane product. d-nb.inforesearchgate.net This process has been shown to proceed with retention of stereoconfiguration at the carbon center. researchgate.net

For the reduction of N,N-dimethylamides to aldehydes, the NaH-iodide composite facilitates a hydride transfer to the amide carbonyl, leading to an intermediate that subsequently eliminates a dimethylamide anion to furnish the aldehyde. nih.govresearchgate.net This protocol is noteworthy as it provides a method to access aldehydes from simple amides, a transformation that often requires more specialized reagents. nih.gov

Table 2: Reductive Transformations Enabled by this compound Composites This table summarizes reduction reactions of various functional groups using this compound in combination with an alkali metal iodide (MI, where M = Li, Na).

Substrate Reagent Product Key Transformation Reference
Tertiary Nitrile (R₃C-CN) NaH / LiI or NaI Alkane (R₃C-H) Reductive Decyanation d-nb.inforesearchgate.net
N,N-Dimethylamide (R-CONMe₂) NaH / LiI or NaI Aldehyde (R-CHO) Partial Reduction nih.govresearchgate.net

Hydride Transfer Mechanisms in Specific Reductions

Reduction of Nitriles to Alkanes (Decyanation)

This compound, particularly in the presence of an alkali metal iodide like sodium iodide (NaI) or lithium iodide (LiI), can effect the reductive decyanation of tertiary nitriles to the corresponding alkanes. wikipedia.orgd-nb.info This transformation is significant as it allows for the removal of a nitrile group after it has served its synthetic purpose.

The reaction is believed to proceed through the formation of an iminyl anion intermediate. nih.govd-nb.info The hydride from NaH attacks the carbon atom of the nitrile's cyano group. This is followed by a carbon-carbon bond cleavage, which ultimately leads to the formation of the alkane and the elimination of sodium cyanide. nih.gov The formation of an aldehyde as a byproduct in some instances provides evidence for the iminyl anion intermediate. d-nb.info

For instance, the reaction of diphenylacetonitrile (B117805) with NaH and methyl iodide not only produces the expected α-methylated product but also a significant amount of 1,1-diphenylethane, the decyanated product. nih.govd-nb.info Density functional theory (DFT) calculations support a mechanism involving the addition of a hydride to the carbon-nitrogen triple bond. nih.gov

ReactantReagentsProduct
Tertiary NitrileNaH, NaI or LiIAlkane
Reduction of Amides to Aldehydes

A composite reagent of this compound and an alkali metal iodide (NaH-MI, where M = Li, Na) can selectively reduce tertiary amides to aldehydes. wikipedia.orgresearchgate.netntu.edu.sg This is a noteworthy transformation as the reduction of amides often proceeds to the corresponding amine with stronger reducing agents like lithium aluminum hydride. chemistrysteps.com The NaH-NaI system demonstrates broad functional group compatibility and can be applied to aromatic, heteroaromatic, and aliphatic N,N-dimethylamides. ntu.edu.sg

The mechanism for this reduction is distinct from that of other hydride reagents like diisobutylaluminum hydride (DIBAL-H), which typically yield amines. researchgate.net With the NaH-NaI composite, the reaction is thought to proceed under mild conditions, allowing for the retention of α-chirality in the reduction of enantiomerically enriched amides. ntu.edu.sg The use of sodium deuteride (B1239839) (NaD) in this system provides a method for synthesizing deuterated aldehydes. ntu.edu.sg

ReactantReagentsProduct
Tertiary AmideNaH, NaI or LiIAldehyde
Reduction of Si-Si and S-S Bonds

This compound is capable of reducing silicon-silicon (Si-Si) bonds in disilanes and sulfur-sulfur (S-S) bonds in disulfides. wikipedia.orgquora.comchemeurope.com This reactivity highlights NaH's utility in the chemistry of main group elements. The reduction of disulfide bonds is a critical process in protein chemistry, and while other reagents are more commonly used, NaH in dimethyl sulfoxide has been shown to reduce disulfide bonds in proteins. nih.gov The cleavage of these bonds is a fundamental transformation in both organic and inorganic synthesis. nih.gov

Role in Topotactic Oxide Deintercalation

A significant example is the reduction of the Ni(III) perovskite LaNiO₃ to the Ni(I) phase LaNiO₂, which possesses a structure isostructural with "infinite layer" cuprates. acs.orgox.ac.ukcapes.gov.br This reduction is typically carried out using solid this compound in a sealed evacuated tube at temperatures between 190 and 210 °C. acs.orgox.ac.ukcapes.gov.br Similarly, NdNiO₃ can be reduced to an analogous infinite-layer phase. acs.orgacs.org Research has also demonstrated that this compound can selectively deintercalate specific oxygen ions within a complex oxide structure, such as the apex oxide ions in Sr₇Mn₄O₁₅ to form Sr₇Mn₄O₁₂. rsc.org

The reaction mechanism involves the transfer of electrons from the hydride ion to the metal cations in the oxide, leading to a reduction in their oxidation state and the subsequent removal of oxygen as oxide ions, which then react with the sodium and hydrogen. The use of a stoichiometric excess of NaH is often necessary to drive the reaction to completion. acs.org

Starting MaterialProductConditions
LaNiO₃LaNiO₂Solid NaH, 190-210 °C, sealed tube
NdNiO₃NdNiO₂₊ₓSolid NaH, 160-200 °C
Sr₇Mn₄O₁₅Sr₇Mn₄O₁₂Solid NaH

Condensation Reactions Promoted by this compound

This compound is a widely employed strong base for promoting various condensation reactions in organic synthesis. wikipedia.orgchemeurope.com Its primary role in these reactions is to deprotonate a carbon acid, generating a nucleophilic carbanion that can then attack a carbonyl group. chemeurope.com

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. pw.livenrochemistry.com this compound is an effective base for initiating this reaction. pw.liveacs.org The reaction typically forms stable five- or six-membered rings. nrochemistry.com

The mechanism begins with the deprotonation of an α-carbon of the diester by this compound, forming an enolate. nrochemistry.com This enolate then undergoes an intramolecular nucleophilic attack on the other ester's carbonyl carbon, forming a cyclic tetrahedral intermediate. nrochemistry.com Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. pw.livenrochemistry.com

Stobbe Condensation

The Stobbe condensation is a specific type of condensation between a dialkyl succinate (B1194679) and an aldehyde or ketone, facilitated by a strong base like this compound, to produce an alkylidenesuccinic acid or its corresponding ester. juniperpublishers.comchemistry-chemists.comresearchgate.net this compound has been shown to be a particularly effective condensing agent for this reaction, often providing better yields in shorter reaction times compared to other bases, especially with ketones. researchgate.netacs.org

The reaction is believed to proceed through the formation of a γ-lactone intermediate. The base abstracts a proton from the succinic ester, and the resulting carbanion attacks the carbonyl compound. The subsequent cyclization to the lactone followed by its base-catalyzed elimination leads to the final product. researchgate.net

Darzens Condensation

The Darzens condensation, also known as the Darzens glycidic ester condensation, is a chemical reaction that forms an α,β-epoxy ester (a glycidic ester) from the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base. chemistnotes.comwikipedia.org this compound is frequently employed as the strong base required to initiate this reaction. wikipedia.orgresearchgate.net The reaction is versatile, proceeding smoothly with aromatic and aliphatic ketones, as well as α,β-unsaturated and cyclic ketones, to provide good yields of the glycidic ester products. chemistnotes.com

The mechanism of the Darzens condensation when using this compound as the base involves the following key steps:

Deprotonation: this compound acts as a strong base, abstracting an α-hydrogen from the α-halo ester. This deprotonation results in the formation of a carbanion, which is an enolate. chemistnotes.com

Nucleophilic Attack: The newly formed carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step leads to the formation of a tetrahedral intermediate, a halohydrin. chemistnotes.comslideshare.net

Epoxide Formation: The tetrahedral intermediate undergoes an intramolecular SN2 reaction. The alkoxide oxygen attacks the carbon bearing the halogen, displacing the halide ion and forming the final α,β-epoxy ester product. chemistnotes.com

The general mechanism can be depicted as follows:

Darzens Condensation Mechanism

Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgbyjus.com this compound is a commonly used strong base for this transformation, often in combination with a catalytic amount of alcohol. wikipedia.orgfiveable.me

The reaction mechanism, when facilitated by this compound, proceeds through several key steps: byjus.comlibretexts.orgtutorchase.com

Enolate Formation: this compound deprotonates the α-carbon of an ester molecule, which must have at least two α-hydrogens, to form a resonance-stabilized enolate ion. wikipedia.orglibretexts.org The evolution of hydrogen gas during this step drives the reaction forward.

Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a second ester molecule. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgtutorchase.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group. libretexts.orgtutorchase.com

Deprotonation of the Product: The newly formed β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups. A full equivalent of the base (in this case, the alkoxide generated in the previous step or another equivalent of this compound) deprotonates this carbon, forming a highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. wikipedia.orglibretexts.org

Protonation: An acidic workup is performed in the final step to neutralize the enolate and any remaining base, leading to the isolation of the β-keto ester product. wikipedia.org

Below is a table summarizing the steps of the Claisen condensation:

StepDescriptionReactantsProducts
1Enolate FormationEster, this compoundEster Enolate, Hydrogen Gas, Sodium Cation
2Nucleophilic AttackEster Enolate, Second Ester MoleculeTetrahedral Alkoxide Intermediate
3EliminationTetrahedral Alkoxide Intermediateβ-Keto Ester, Alkoxide
4Deprotonationβ-Keto Ester, BaseResonance-Stabilized Enolate
5ProtonationResonance-Stabilized Enolate, Acidβ-Keto Ester

Nucleophilic Substitution Reactions

Amination Reactions (e.g., Chichibabin Amination)

The Chichibabin reaction is a classic method for the amination of electron-deficient nitrogen-containing heterocycles, such as pyridine (B92270), to produce amino-substituted derivatives. wikipedia.orgwikidoc.org Traditionally, this reaction is carried out using sodium amide (NaNH₂). wikipedia.orgchemistnotes.com However, variations of the Chichibabin amination have been developed that utilize this compound in the presence of an amine. chemistnotes.com

The mechanism of the Chichibabin reaction is generally considered to be a nucleophilic addition-elimination reaction. wikipedia.orgscientificupdate.com When this compound is used with an amine, it first reacts to form the corresponding sodium amide in situ. The reaction then proceeds as follows:

Nucleophilic Addition: The amide anion (NH₂⁻) acts as a nucleophile and attacks the electron-deficient C2 or C6 position of the pyridine ring. This addition breaks the aromaticity of the ring and forms a negatively charged σ-complex (a Meisenheimer-like adduct), which is stabilized by the sodium cation. wikipedia.orgscientificupdate.com

Hydride Elimination: Aromatization of the ring is restored through the elimination of a hydride ion (H⁻). wikipedia.orgchemistnotes.com

Formation of Sodium Salt and Hydrogen Gas: The eliminated hydride ion is a strong base and deprotonates the newly introduced amino group, forming a sodium salt of the aminopyridine and releasing hydrogen gas. scientificupdate.com

Workup: An aqueous workup is then performed to protonate the sodium salt and yield the final 2-aminopyridine (B139424) product. scientificupdate.com

A Molecular Electron Density Theory (MEDT) study of the Chichibabin reaction involving the reaction of sodium amide with pyridine indicated that the first step is the nucleophilic attack of the NH₂⁻ ion on the aromatic system, leading to an anionic intermediate. The subsequent step involves the elimination of a hydride from this intermediate to form the aromatic amine. This study found the attack at the 2-position of pyridine to be more favorable both kinetically and thermodynamically than at the 4-position. nih.gov

Displacement Reactions on Chloropyrimidines

This compound has been identified as an effective base for facilitating nucleophilic displacement reactions on chloropyrimidine scaffolds. scribd.com These reactions are a type of nucleophilic aromatic substitution (SNAr). In a notable example from process chemistry research, this compound was found to be the optimal base for a displacement reaction involving a chloropyrimidine compound. scribd.com

The general mechanism for such a displacement reaction using this compound and a nucleophile (e.g., an alcohol, ROH) is as follows:

Deprotonation of the Nucleophile: this compound, being a strong, non-nucleophilic base, first deprotonates the incoming nucleophile (e.g., an alcohol) to generate a more potent nucleophile (an alkoxide, RO⁻). vaia.com This step is accompanied by the evolution of hydrogen gas.

Nucleophilic Attack: The generated nucleophile attacks one of the carbon atoms of the chloropyrimidine ring that is attached to a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the pyrimidine (B1678525) ring is restored by the expulsion of the chloride ion as a leaving group, yielding the final substituted pyrimidine product.

Due to the insolubility of this compound in common organic solvents and its high reactivity with moisture, its use on an industrial scale requires careful handling procedures. scribd.comacs.org Safe scale-up processes have been developed that involve using pre-measured, soluble bags of this compound and monitoring the off-gassing of hydrogen to ensure controlled reaction rates. scribd.com

Mechanistic Investigations of this compound-Mediated Reactions

Computational Studies of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of reactions involving this compound. nih.govdicp.ac.cnntu.edu.sg These studies provide insights into reaction pathways, transition state energies, and the origins of reactivity that are often difficult to obtain through experimental means alone. nih.gov

Recent DFT calculations have explored the hydride donor capabilities of this compound, particularly when used in combination with sodium iodide (NaI) or lithium iodide (LiI). nih.govntu.edu.sg While traditionally viewed as a Brønsted base, these studies suggest that NaH can act as a nucleophilic hydride donor. nih.govresearchgate.net

Key findings from computational studies include:

Intrinsic Hydride Donor Ability: DFT calculations on a single molecule of NaH have shown that it is intrinsically reactive as a hydride donor to polar π-electrophiles, with a low activation barrier for hydride transfer to a nitrile moiety. nih.govd-nb.info This suggests that the insolubility of NaH in organic solvents is a major barrier to observing this reactivity, and that the formation of a more reactive, dispersed state of NaH in composites with LiI or NaI enhances its hydride donor capabilities. ntu.edu.sgd-nb.info

Reaction Pathways and Transition States: For the reductive decyanation of a model substrate, 2-phenylisobutyronitrile, DFT calculations successfully located the transition state for a concerted C-C bond cleavage and H-atom transfer from a putative iminyl anion intermediate. d-nb.info The energy barrier for this C-C bond cleavage was found to be very low when a sodium cation acts as the counterion. nih.gov

Concerted Nucleophilic Aromatic Substitution: In a study of the hydrodebromination of bromobenzene (B47551) by a NaH-iodide composite, DFT calculations supported a concerted nucleophilic aromatic substitution pathway with a single transition state. dicp.ac.cn

Nonadiabatic Coupling in Gas-Phase NaH: Computational predictions of population transfer through the avoided crossings of gas-phase this compound have been made using ab initio potential energy surfaces. These studies help to understand the fundamental electronic structure and dynamics of this simple molecule. rsc.org

These computational investigations are crucial for understanding the nuanced reactivity of this compound, moving beyond its classical role as a simple Brønsted base and uncovering its potential as a nucleophilic hydride source in various organic transformations. ntu.edu.sgresearchgate.net

Role of Inorganic Composite Materials (e.g., NaH-LiI, NaH-NaI)

The established role of this compound (NaH) in synthetic chemistry has traditionally been that of a Brønsted base, primarily used for deprotonation. ntu.edu.sgbrainly.comnih.gov However, recent research has unveiled that its chemical reactivity can be significantly altered and enhanced through the formation of inorganic composite materials. When combined with specific iodide salts, such as lithium iodide (LiI) or sodium iodide (NaI), NaH transforms into a potent nucleophilic hydride donor, capable of mediating complex reduction reactions that are otherwise uncharacteristic of NaH alone. nih.govresearchgate.netscispace.com

Formation and Characterization of NaH-Iodide Composites

The activation of this compound is achieved by its solvothermal treatment with either lithium iodide or sodium iodide in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netd-nb.info This process results in the formation of new, distinct inorganic composite materials. ntu.edu.sgnih.gov The use of these pre-formed composites in reactions eliminates the induction period often observed when NaH and the iodide salt are added separately, confirming that the formation of the composite is crucial for the enhanced reactivity. ntu.edu.sgntu.edu.sg

Detailed structural analysis has been conducted to elucidate the composition of these materials.

NaH-NaI Composite : This composite is a relatively simple system. Spectroscopic and structural analyses, including powder X-ray diffraction (pXRD), solid-state nuclear magnetic resonance (NMR), and X-ray photoelectron spectroscopy (XPS), reveal that it consists of activated this compound interspersed with sodium iodide. ntu.edu.sgnih.govresearchgate.net ²³Na NMR spectroscopy clearly distinguishes the discrete peaks for NaH and NaI within the composite. ntu.edu.sg

NaH-LiI Composite : The composition of the material formed from NaH and LiI is more complex.

Powder X-ray Diffraction (pXRD) studies of the NaH-LiI composite show the presence of crystalline cubic NaI and NaH, but, remarkably, no trace of the original LiI structure. ntu.edu.sg

Solid-State NMR Spectroscopy provides further insights. ⁷Li NMR spectra confirm the absence of LiI and indicate the formation of lithium hydride (LiH). ntu.edu.sg Furthermore, ¹H/⁷Li Heteronuclear Correlation (HETCOR) NMR experiments show a clear correlation between ¹H and ⁷Li, supporting the presence of LiH in the composite structure. ntu.edu.sg

These findings suggest that a solvothermal salt metathesis reaction occurs between NaH and LiI, resulting in a composite material containing NaH, NaI, and newly formed LiH. ntu.edu.sg

The characterization data for these composites are summarized below.

Composite MaterialInitial ReactantsKey Components Identified in Final CompositeAnalytical Evidence
NaH-NaI This compound (NaH), Sodium Iodide (NaI)Activated NaH, Sodium Iodide (NaI)pXRD, ²³Na NMR, XPS ntu.edu.sgnih.govresearchgate.net
NaH-LiI This compound (NaH), Lithium Iodide (LiI)Activated NaH, Sodium Iodide (NaI), Lithium Hydride (LiH)pXRD, ⁷Li NMR, ¹H/⁷Li HETCOR NMR ntu.edu.sg

Research Findings on Enhanced Reactivity and Mechanism

The NaH-iodide composites exhibit unprecedented hydride-donor capabilities, enabling reactions such as the reduction of nitriles, amides, and imines. scispace.comnih.govresearchgate.net This reactivity is a departure from the behavior of NaH alone or other common hydride reagents. For instance, the reduction of certain nitriles with the NaH-iodide composite leads to decyanation to form alkanes, whereas reagents like LiAlH₄ typically yield primary amines. scispace.comnih.gov

Density Functional Theory (DFT) calculations have been employed to understand the origin of this unique reactivity. ntu.edu.sgnih.gov The studies suggest:

this compound itself is intrinsically reactive as a hydride donor, but its low solubility and strong ionic lattice in its pure form limit this potential. nih.gov

The formation of the composite with NaI creates an "activated" state of NaH. ntu.edu.sgnih.gov This composite structure confers a nucleophilic hydridic character on the this compound, making it behave more like covalent hydride reagents. nih.govresearchgate.net

The mechanism for reactions like nitrile decyanation involves the transfer of a hydride (H⁻) from the activated NaH to the electrophilic carbon of the nitrile, forming an iminyl anion intermediate. nih.govorgsyn.org This is followed by a concerted carbon-carbon bond cleavage and proton transfer, a unique pathway described as having an "umpolung nature," where the initially nucleophilic hydride acquires electrophilic (protic) character in the later stages of the reaction. nih.govorgsyn.org

The practical impact of this enhanced reactivity is demonstrated in reactions like hydrodehalogenation. The composite system provides a simple and effective protocol for the hydrodebromination and -deiodination of various haloarenes. ntu.edu.sg

The following table illustrates the critical role of the iodide additive in promoting the reactivity of NaH in a model hydrodebromination reaction.

ReactantHydride SourceAdditive (equiv)Temperature (°C)Time (h)Yield (%)
2-bromo-6-methoxynaphthaleneNaH (5 equiv)None8524<5 ntu.edu.sg
2-bromo-6-methoxynaphthaleneNaH (5 equiv)NaI (2 equiv)601287 ntu.edu.sg
2-bromo-6-methoxynaphthaleneNaH (5 equiv)LiI (2 equiv)60692 ntu.edu.sg

Applications of Sodium Hydride in Advanced Materials and Energy Research

Hydrogen Storage Technologies

Sodium hydride has been explored as a material for hydrogen storage, a key technology for the utilization of hydrogen as a clean energy carrier. wikipedia.orgsolubilityofthings.com Research has focused on both single-use hydrogen release and complex, reversible storage systems.

This compound can serve as a straightforward material for generating hydrogen gas through a chemical reaction. When NaH reacts with water, it undergoes vigorous hydrolysis to produce hydrogen gas and sodium hydroxide (B78521). wikipedia.orgsolubilityofthings.comenergy.gov The amount of hydrogen generated from this reaction is double that produced by the reaction of an equivalent amount of sodium metal with water. cambridge.org

One experimental approach to control this reaction for on-demand hydrogen release involves encapsulating small quantities of this compound within plastic pellets. energy.gov In this system, the pellets are crushed or sliced open in the presence of water, exposing the NaH and initiating the hydrogen-releasing reaction. energy.gov This method provides a means to deliver hydrogen as needed for applications like fuel cells. wikipedia.org A preliminary analysis of such a system estimated a potential hydrogen storage density of 4.3% by weight and 47 kg/m ³, including all necessary equipment. energy.gov

The basic reaction for hydrogen release is: NaH + H₂O → NaOH + H₂ solubilityofthings.com

Beyond single-use hydrolysis, this compound is a key component in more complex, reversible hydrogen storage systems. The sodium-oxygen-hydrogen (Na-O-H) system, involving this compound, sodium hydroxide (NaOH), and sodium oxide (Na₂O), is particularly noteworthy because it allows for the reversible storage of hydrogen through solid-state reactions. mdpi.comresearchgate.net

In this system, sodium oxide absorbs hydrogen to form this compound and sodium hydroxide. This hydrogenation process can begin at temperatures slightly above ambient (30–50 °C) under relatively low hydrogen pressure (18 bar). mdpi.comresearchgate.net Conversely, the mixture of NaH and NaOH releases hydrogen upon heating, reforming Na₂O. researchgate.net A significant advantage is that the dehydrogenation of the NaH-NaOH composite occurs at a lower temperature (240-380 °C) than that of pure NaH. mdpi.comresearchgate.net

The reversible reaction is as follows: Na₂O + H₂ ↔ NaH + NaOH researchgate.net

Research has shown that this system can achieve a reversible hydrogen capacity of approximately 3.0 wt%. researchgate.net The interaction between the hydridic hydrogen in NaH and the protic hydrogen in NaOH is considered crucial for the reduced dehydrogenation temperature. mdpi.com In-situ studies have revealed the formation of a cubic complex hydride phase, a solid solution of NaOH in NaH, which exists up to the point of dehydrogenation. mdpi.comresearchgate.net

Characteristics of the Na-O-H Reversible Hydrogen Storage System

ParameterValue / ObservationReference
ReactionNa₂O + H₂ ↔ NaH + NaOH researchgate.net
Hydrogenation Onset Temperature30–50 °C (at 18 bar) mdpi.com
Dehydrogenation Temperature240–380 °C mdpi.comresearchgate.net
Reversible Hydrogen Capacity~3.0 wt% researchgate.net
Intermediate PhaseFormation of a NaH-NaOH solid solution (NaH₁-x(OH)x) below 200 °C mdpi.com

Theoretical investigations, primarily using density functional theory (DFT), have been conducted to predict and understand the hydrogen storage properties of this compound. scientific.net One such study investigated the crystal structure and hydrogen storage characteristics of this compound and its deuterated and tritiated analogues (NaHxD1-x, NaHxT1-x, NaDxT1-x). scientific.net The calculations indicated that while lattice parameters remained relatively constant with varying isotopic composition, the material's density decreased. scientific.net These theoretical approaches are valuable for systematically predicting material properties and guiding experimental work in the search for improved hydrogen storage materials. scientific.netresearchgate.net

Role in Sodium Batteries

Recent research has uncovered the significant role of this compound in the functioning and longevity of sodium-ion batteries (SIBs). nih.govacs.orgresearchgate.net NaH has been identified as a key component of the solid-electrolyte interphase (SEI), the crucial layer that forms on the surface of the sodium metal anode during battery operation. nih.govresearchgate.net

The formation of this compound on the anode surface has a direct impact on the battery's electrochemical performance. nih.govacs.org Studies show that crystalline NaH forms on the sodium surface, particularly when carbonate-based electrolytes are used. nih.govresearchgate.net This formation is linked to secondary reactions with electrolyte components during the sodium plating and stripping processes. acs.orgresearchgate.net

Research indicates that the presence of NaH can be detrimental to battery performance. nih.govacs.org Cells with anodes where NaH formation is prominent tend to show deteriorating performance compared to reference cells. nih.govresearchgate.net In contrast, the formation of sodium hydroxide (NaOH) on the sodium surface under certain conditions can enhance the long-term performance of the cell. nih.govacs.org

Furthermore, the presence of NaH affects the thermal stability of the anode. Fatigued sodium anodes can undergo an explosion-like thermal decomposition above approximately 120 °C. nih.govacs.org However, a composite NaH-Na anode, while showing lower electrochemical capacity, did not exhibit this thermally induced explosion, suggesting a different stability profile. nih.govacs.orgresearchgate.net The redox potential of the H₂/2H⁻ pair is higher than that of the Na⁺/Na pair, which has implications for the cell's operating voltage. acs.org

Effects of NaH on Sodium Battery Anodes

AspectObservationReference
Electrochemical PerformanceFormation of NaH deteriorates performance. nih.govacs.org
Comparative PerformanceFormation of NaOH on the surface can enhance long-term performance. nih.govacs.org
Thermal StabilityFatigued Na anodes show explosion-like decomposition >120 °C; composite NaH-Na anodes are more stable. nih.govacs.org
CapacityComposite NaH-Na anodes exhibit lower electrochemical capacity. nih.govacs.orgresearchgate.net

Direct experimental evidence has confirmed the formation of crystalline this compound on metallic sodium electrodes during the operation of electrochemical cells. acs.org This NaH layer is a component of the natural solid-electrolyte interphase (SEI) that develops on the anode surface, especially in cells using common carbonate-based electrolytes like ethylene (B1197577) carbonate/propylene carbonate (EC/PC). nih.govacs.org

The formation of NaH is not a result of simple storage of the metallic sodium in the electrolyte but occurs due to redox processes with electrolyte components during the charging and discharging cycles. acs.org This NaH layer is an electronic insulator and acts as part of the protective layer on the sodium surface. acs.org The accumulation of NaH upon continuous plating and stripping has been systematically studied and is correlated with the evolution of hydrogen gas within the cell. researchgate.net The stability and properties of this NaH-containing SEI are critical, as an effective protective layer is necessary to prevent dendrite formation and ensure stable, long-term operation of high-capacity sodium metal anodes. nih.govresearchgate.netnih.gov

Formation of Metal Complexes

This compound serves as a crucial precursor in the synthesis of complex metal hydrides, which are of significant interest for applications such as hydrogen storage. These compounds are typically formed by reacting NaH with a metal salt.

A prominent example is the synthesis of sodium alanate (NaAlH₄), a well-studied material for reversible hydrogen storage. wikipedia.org The direct synthesis of NaAlH₄ can be achieved by the hydrogenation of this compound with aluminum. researchgate.net Modern synthesis procedures often employ high-energy reactive ball milling to facilitate the reaction between NaH and aluminum powder under hydrogen pressure. researchgate.net

The synthesis can proceed through different pathways, including a direct route or a sequential pathway involving intermediates like sodium hexahydridoaluminate (Na₃AlH₆). researchgate.net To enhance reaction kinetics and achieve synthesis under milder conditions (ambient temperature and near-ambient pressure), catalysts such as titanium compounds (e.g., TiCl₃) are often incorporated. researchgate.net The catalyst, along with a liquid complexing agent like tetrahydrofuran (B95107) (THF), plays an essential role in promoting the hydrogenation reactions. researchgate.net Similar methodologies have been developed for other complex hydrides, such as lithium aluminum hydride (LiAlH₄), starting from lithium hydride. researchgate.net

Table 1: Synthesis of Metal Complex Hydrides Using this compound
Complex HydrideReactantsSynthesis MethodKey ConditionsReference
Sodium Alanate (NaAlH₄)NaH, Al, H₂Direct Hydrogenation / High-Pressure Ball MillingHigh pressure (e.g., 0.8 MPa H₂), TiCl₃ or TiF₃ catalyst, THF solvent researchgate.net
Sodium Hexahydridoaluminate (Na₃AlH₆)NaH, Al, H₂Reactive Ball Milling (intermediate in NaAlH₄ synthesis)Lower H₂ pressure (e.g., 0.5 MPa) researchgate.net
Lithium Aluminum Hydride (LiAlH₄)LiH, Al, H₂High-Pressure Ball MillingTiCl₃ catalyst, THF solvent researchgate.net

Catalysis Applications

While this compound is fundamentally a stoichiometric reagent, its role in promoting and catalyzing organic reactions is significant. It is widely used as a strong, non-nucleophilic base to deprotonate various substrates, thereby generating reactive intermediates for subsequent reactions. wikipedia.org

In a more direct catalytic application, research has shown that the reactivity of NaH can be significantly enhanced. By combining NaH with an alkali metal iodide like sodium iodide (NaI) or lithium iodide (LiI), it can function as a unique hydride donor catalyst. researchgate.netjst.go.jp This composite reagent enables a series of reduction reactions, including the reduction of nitriles, amides, and imines, which are not typically achieved with NaH alone. wikipedia.orgresearchgate.net

Furthermore, NaH is employed as a hydrogen donor in palladium-catalyzed transfer hydrogenation reactions. For instance, a system using PdCl₂ as a catalyst and NaH as the reductant can efficiently hydrogenate a variety of N-heteroarenes under relatively mild conditions (e.g., 60 °C in 1,4-dioxane). organic-chemistry.orgorganic-chemistry.org This method provides a safer alternative to using high-pressure hydrogen gas. organic-chemistry.org

Table 2: Catalytic and Promoted Reactions Involving this compound
Reaction TypeRole of NaHCo-reagent/CatalystSubstratesReference
Condensation Reactions (e.g., Claisen, Dieckmann)Strong Base (Promoter)NoneCarbonyl compounds, esters wikipedia.org
Reductions (Nitriles, Amides, Imines)Hydride DonorNaI or LiINitriles, amides, imines researchgate.net
Transfer HydrogenationHydrogen Donor (Reductant)PdCl₂N-heteroarenes (e.g., quinoline, indole) organic-chemistry.orgorganic-chemistry.org

Advanced Material Synthesis (e.g., Nickel(I) Oxide)

This compound has emerged as a powerful reducing agent for the low-temperature, topotactic synthesis of metastable inorganic materials. acs.orgacs.org Topotactic transformations allow for the synthesis of materials by modifying a precursor lattice without fundamentally altering its structure, enabling access to phases that are inaccessible through high-temperature methods. aip.org

A key example is the synthesis of infinite-layer nickelates, which are of interest for their electronic properties. Researchers have successfully used solid this compound to reduce Ni(III) perovskite oxides to their corresponding Ni(I) phases. acs.orgacs.org Specifically, lanthanum nickelate(III) (LaNiO₃) can be reduced to lanthanum nickelate(I) (LaNiO₂), a material isostructural with "infinite layer" cuprates. acs.orgox.ac.uk This reaction is typically performed by heating a ground mixture of LaNiO₃ and NaH in a sealed, evacuated tube at temperatures between 190 and 210 °C. acs.orgox.ac.uk

Similarly, neodymium nickelate(III) (NdNiO₃) has been reduced to the analogous infinite-layer NdNiO₂ phase using NaH at a slightly lower temperature range of 160 to 200 °C. acs.orgresearchgate.net These low-temperature reductions with NaH are critical, as other reagents like hydrogen gas often require significantly higher temperatures, which can lead to decomposition of the desired metastable product. acs.orgacs.org Structural analysis of the resulting materials, such as LaNiO₂, has shown a refined stoichiometry of approximately LaNiO₂.₀₂₅, indicating the presence of some incompletely reduced regions with excess oxide anions. acs.orgacs.org

Table 3: Synthesis of Nickel(I) Oxides Using this compound
Target MaterialPrecursorReaction TemperatureKey FindingsReference
Lanthanum Nickelate(I) (LaNiO₂)Lanthanum Nickelate(III) (LaNiO₃)190 - 210 °CSuccessful topotactic reduction to the "infinite layer" Ni(I) phase. Final stoichiometry found to be LaNiO₂.₀₂₅. acs.orgacs.orgox.ac.uk
Neodymium Nickelate(I) (NdNiO₂)Neodymium Nickelate(III) (NdNiO₃)160 - 200 °CFormation of an analogous tetragonal infinite-layer Ni(I) phase. acs.orgresearchgate.net

Advanced Analytical Methods for Studying Sodium Hydride in Research

Techniques for Purity and Compositional Analysis

Ensuring the purity and verifying the composition of sodium hydride are critical first steps in its application. Due to its high reactivity, especially with moisture, specialized analytical methods are required.

Common impurities in commercial NaH include unreacted sodium metal and sodium hydroxide (B78521) (or sodium deuteroxide in the case of NaD) from exposure to trace amounts of water. cmu.edu A classic and straightforward method for determining NaH purity involves reacting a sample with water and measuring the resulting products. google.com The purity is calculated based on the amount of hydrogen gas evolved or by titrating the sodium hydroxide generated during the reaction. google.compharmaguideline.com

X-ray Diffraction (XRD) is a powerful tool for identifying crystalline impurities. cmu.edu XRD analysis can detect the presence of metallic sodium and other crystalline phases within the NaH powder. cmu.edu Furthermore, for more complex systems, such as fluorine-substituted this compound (NaHₓF₁₋ₓ), powder XRD is used to determine the precise composition and how it changes during thermal decomposition. rsc.org In industrial settings where NaH is handled in dissolvable polymer bags, techniques like size exclusion chromatography are employed to analyze the final product and ensure no residual polymer contaminates it. scribd.com

Technique Analyte/Purpose Principle Reference(s)
Gasometry / TitrationPurity of NaHReaction with water to produce H₂ gas and NaOH. Purity is determined by the volume of H₂ evolved or by titrating the resulting NaOH. google.compharmaguideline.com
X-ray Diffraction (XRD)Identification of crystalline impurities (e.g., Na, NaOH); Compositional analysis of solid solutions (e.g., NaHₓF₁₋ₓ).Diffraction of X-rays by the crystal lattice produces a unique pattern for each crystalline phase. cmu.edursc.org
Size Exclusion ChromatographyDetection of residual polymer from packaging.Separates molecules based on their size, allowing for the detection of polymer contaminants in the final product. scribd.com

In Situ and Operando Spectroscopic Methods

To understand the behavior of this compound during a chemical reaction, researchers employ in situ (in place) and operando (working) spectroscopic methods. These techniques monitor the material under actual reaction conditions, providing real-time data on structural changes and reaction pathways. researchgate.net

In situ XRD is frequently used to track phase transitions and reactions as they happen. For example, it has been used to observe the decomposition of NaHₓF₁₋ₓ composites upon heating and to study the phase transition of NaH from its standard face-centered cubic structure to a simple cubic form at high pressures (~30 GPa). rsc.orgfrontiersin.org In situ high-resolution transmission electron microscopy (HRTEM) offers an even more detailed view, allowing for direct observation of processes like the electron-beam-induced decomposition of individual NaH nanocrystals. acs.orgacs.org Other techniques like Infrared (IR) spectroscopy can also be adapted for in situ monitoring of reactions involving metal hydrides. acs.org

Method Application for this compound Key Findings Reference(s)
In Situ Powder XRDMonitoring thermal decomposition and hydrogenation reactions.Observed fluorine enrichment during NaHₓF₁₋ₓ decomposition; Tracked the formation of NaH₃ from NaH and H₂ at high pressure. rsc.orgfrontiersin.org
In Situ HRTEMObserving decomposition at the nanoscale.Directly visualized the decomposition of NaH nanocrystals into metallic Na. acs.orgacs.org
In Situ IR SpectroscopyMonitoring reactions in continuous processes.Capable of identifying metal hydride complexes during reactions. acs.org

Raman spectroscopy has emerged as a powerful, non-destructive Process Analytical Technology (PAT) tool for the real-time monitoring of reactions involving this compound. researchgate.netspectroscopyonline.com A key advantage is its ability to analyze samples directly in the reaction vessel using a fiber optic probe, requiring no sample preparation. researchgate.net

This technique provides a molecular fingerprint of the materials present, allowing researchers to track the consumption of reactants, the formation of products, and the appearance of key intermediates. spectroscopyonline.comirb.hr In the mechanochemical synthesis of bimetallic amidoboranes from NaH, in-situ Raman spectroscopy allowed for the real-time observation of intermediate phases, revealing the reaction mechanism. irb.hr While the common phase of NaH is not strongly Raman active, the technique is highly effective for monitoring other species in the reaction mixture and for characterizing products formed from NaH, such as sodium trihydride (NaH₃). frontiersin.orgacs.org

Off-Gas Analysis for Reaction Monitoring (e.g., Hydrogen Evolution)

Many reactions involving this compound, either as a reactant or as a product of decomposition, involve the evolution of gas, most commonly hydrogen (H₂). Monitoring this off-gas is crucial for understanding reaction kinetics, ensuring complete reaction, and for safety. scribd.comresearchgate.net

Online Evolved Gas Analysis (EGA) coupled with a micro gas chromatograph (Micro-GC) or a mass spectrometer is used to identify and quantify the gaseous products released during a reaction or thermal decomposition. acs.org For instance, EGA-Micro-GC analysis of NaH in mineral oil showed that H₂ gas release begins at approximately 165 °C, confirming that the gas evolution was from NaH decomposition rather than hydrolysis. acs.org In process chemistry, monitoring the rate and volume of hydrogen off-gas is a key safety and control parameter. scribd.com This principle is also used analytically in the "hydride hydrolysis method," where the total volume of hydrogen evolved upon quenching with water is used to quantify the amount of hydride in a sample. psu.edu

Microstructural Characterization

The physical form and structure of this compound at the micro- and nanoscale can significantly influence its reactivity. Microstructural characterization techniques are therefore essential for understanding its properties.

Scanning Electron Microscopy (SEM) is used to study the surface morphology and particle size of NaH powders and composites. acs.orgresearchgate.net When combined with Energy Dispersive Spectroscopy (EDS), SEM can also provide elemental composition maps of the material. researchgate.net For higher resolution imaging, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are employed to visualize individual NaH nanoparticles and observe their crystal structure directly. acs.orgresearchgate.net Studies using HRTEM have successfully imaged distinct NaH nanoparticles with sizes ranging from 20 to 50 nm. researchgate.net

The fundamental crystal structure of this compound has been determined using diffraction techniques. While X-ray Diffraction (XRD) confirmed that the sodium atoms are arranged on a face-centered cubic lattice, it struggled to precisely locate the lighter hydrogen atoms. cmu.eduvaia.com This ambiguity was resolved using Neutron Diffraction, which is more sensitive to lighter elements. Neutron diffraction studies confirmed that NaH adopts the rock salt (NaCl) crystal structure. vaia.comwordpress.com

Technique Information Obtained Specific Findings for NaH Reference(s)
Scanning Electron Microscopy (SEM)Particle size, surface morphology.Used to verify the core-shell structure of NaH/Si composites. acs.orgresearchgate.net
Transmission Electron Microscopy (TEM/HRTEM)Nanoparticle size and morphology, crystal structure at the nanoscale.Visualized individual NaH nanoparticles (20-50 nm); Observed decomposition of single nanocrystals. acs.orgresearchgate.net
X-ray Diffraction (XRD)Crystal structure, phase identification.Determined the face-centered cubic arrangement of Na atoms; Identified high-pressure phases (NaH-II). frontiersin.orgvaia.com
Neutron DiffractionPrecise location of light atoms (H) in the crystal lattice.Confirmed that NaH adopts the NaCl-type crystal structure, definitively placing the H atoms. vaia.comwordpress.com

Safety Protocols and Handling Considerations in Sodium Hydride Research

Hazard Assessment and Risk Mitigation Strategies

A comprehensive hazard assessment is the cornerstone of safely working with sodium hydride. This involves recognizing its primary dangers and establishing strategies to minimize the associated risks. Key hazards include its extreme reactivity with water and its pyrophoric nature.

This compound reacts violently, and at times explosively, with water, including atmospheric moisture. wikipedia.orgnoaa.govquora.com This vigorous exothermic reaction produces sodium hydroxide (B78521) and a significant volume of hydrogen gas, which is highly flammable. wikipedia.orgnoaa.govquora.com The heat generated during this reaction is often sufficient to ignite the released hydrogen, posing a serious fire and explosion hazard. noaa.govnoaa.gov Consequently, all handling of this compound must be conducted under strictly anhydrous conditions. ucsb.edu Accidental contact with water, such as from fire extinguishing efforts for a surrounding fire, can lead to the release of hydrogen gas and a potential explosion. noaa.govnoaa.gov

The chemical equation for the reaction of this compound with water is: NaH(s) + H₂O(l) → NaOH(aq) + H₂(g) quora.com

Table 1: Reactivity Hazards of this compound

Hazard Description Mitigating Action
Water Reactivity Reacts violently with water and moisture to produce flammable hydrogen gas and caustic sodium hydroxide. wikipedia.orgnoaa.govquora.com Handle in a dry, inert atmosphere (glove box or Schlenk line). ucsb.edu Ensure all equipment and solvents are scrupulously dried.
Flammable Gas Release The reaction with water generates significant quantities of hydrogen gas. wikipedia.org Conduct all reactions in a well-ventilated fume hood or glove box to prevent accumulation of hydrogen. utoronto.ca

| Ignition Source | The reaction is highly exothermic and can spontaneously ignite the evolved hydrogen gas. noaa.govnoaa.gov | Eliminate all potential ignition sources from the work area. Use spark-proof tools. uct.ac.za |

This compound, particularly in its finely divided, dry powder form, is pyrophoric, meaning it can ignite spontaneously upon contact with air. utoronto.casciencemadness.org This is due to its rapid reaction with atmospheric moisture and oxygen. utoronto.ca Even brief exposure to air can be hazardous. ucsb.edu While commercially available dispersions in mineral oil are significantly safer to handle, the pure, grey-white solid requires the use of air-free techniques to prevent ignition. wikipedia.orgucsb.edu In the event of a fire involving this compound, it is critical to use a Class D fire extinguisher, sand, or ground limestone to smother the flames. ucsb.edunoaa.gov Water, carbon dioxide, and standard ABC fire extinguishers must never be used, as they can exacerbate the fire. noaa.govnj.gov

Safe Storage and Dispensing of this compound

Proper storage and dispensing techniques are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. These procedures are designed to prevent contact with air and moisture.

This compound must be stored in a tightly sealed, air-tight container in a cool, dry, and well-ventilated area. fishersci.co.ukharpercollege.edu The container's headspace should be filled with an inert gas, such as nitrogen or argon, to create a protective blanket that prevents reaction with atmospheric components. ucsb.eduuct.ac.zasciencemadness.org Storage in a desiccator can provide an additional layer of protection against moisture. uct.ac.zareddit.com It is crucial to flush the container with an inert gas before re-sealing after each use. ucsb.edu While nitrogen is commonly used, argon is sometimes recommended as a safer alternative for certain metal hydrides, as nitrogen can react with some metals (like lithium). uct.ac.zareddit.com

For many applications, this compound is supplied as a 60% (w/w) dispersion in mineral oil. wikipedia.orgucsb.edu This formulation coats the NaH particles, protecting them from the atmosphere and making the material significantly safer and easier to handle and weigh than the dry powder. wikipedia.orgacs.orgchemeurope.com While the dispersion is less pyrophoric, it is still highly reactive and must be handled with care. wikipedia.org

If the presence of mineral oil interferes with a reaction, the pure hydride can be obtained by washing the dispersion. This is typically done by rinsing the material with a dry, inert solvent like hexane (B92381) or tetrahydrofuran (B95107) (THF) under an inert atmosphere. ucsb.eduutoronto.castackexchange.com Care must be taken during this process, as the washings will contain fine particles of NaH and can ignite if exposed to air. wikipedia.orgucsb.edu

Table 2: Comparison of this compound Formulations

Formulation Description Advantages Handling Considerations
Dry Powder Pure, finely divided solid. High reactivity, no mineral oil contamination. Highly pyrophoric; must be handled exclusively under an inert atmosphere in a glove box. utoronto.ca

| Mineral Oil Dispersion | ~60% NaH suspended in mineral oil. | Safer to handle in air for brief periods, easier to weigh and dispense. wikipedia.orgacs.org | Mineral oil may need to be removed for certain reactions. ucsb.edu Washings are flammable. wikipedia.org |

To further enhance safety, particularly in large-scale operations, this compound is available in pre-measured quantities packaged in dissolvable bags, such as SecuBags®. blogspot.compharmacompass.comthermofisher.com These bags are typically made of polymers like styrene-butadiene-styrene (SBS) block copolymers, which dissolve in the reaction solvent. blogspot.com

This packaging innovation eliminates the need to weigh the highly reactive powder and minimizes the risk of ignition during its addition to a reaction vessel. blogspot.com The entire sealed bag is simply added to the reactor, which is then sealed before the solvent is introduced. blogspot.comreddit.com This method also helps to eliminate waste disposal issues associated with unused portions of the reagent, as the entire pre-measured quantity is used in the reaction. blogspot.com

Personal Protective Equipment (PPE) Requirements

When handling this compound, adherence to stringent personal protective equipment (PPE) protocols is mandatory to mitigate the significant hazards it presents. ucsb.edunj.govalkalimetals.com The selection of appropriate PPE is based on the specific tasks being performed and the potential for exposure.

Eye Protection

To prevent eye contact with this compound, which can cause severe irritation or burns, appropriate eye protection is essential. ucsb.edustanford.eduharpercollege.edu The recommended primary eye protection includes:

Safety glasses with side-shields: These should conform to EN166 or be ANSI-approved. ucsb.eduharpercollege.educlemson.edu

Tightly fitting safety goggles: Chemical splash goggles offer a higher level of protection against dust and splashes. ucsb.educlemson.edumsu.edu

For operations with a higher risk of splashing or dust generation, such as transferring larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face. nj.govclemson.educdhfinechemical.com It is important to note that standard prescription eyeglasses are not a substitute for safety glasses unless they are equipped with both side shields and shatter-resistant lenses. msu.edu Contact lenses should generally be avoided when working with this substance. nj.gov

Hand Protection (Glove Selection and Inspection)

Protecting the skin from contact with this compound is critical, as it reacts with moisture on the skin to form corrosive sodium hydroxide. stanford.edu The primary means of hand protection is the use of chemical-resistant gloves. ucsb.edualkalimetals.comcdhfinechemical.com

Recommended glove materials include:

Nitrile rubber ucsb.educlemson.edustudylib.net

Neoprene ucsb.edu

It is crucial to inspect gloves for any signs of degradation or puncture before each use. ucsb.eduharpercollege.educdhfinechemical.com Proper glove removal technique, without touching the outer surface of the glove, must be followed to prevent skin contact. ucsb.eduharpercollege.edustudylib.net After use, contaminated gloves should be disposed of as hazardous waste in accordance with laboratory and institutional guidelines. ucsb.eduharpercollege.educdhfinechemical.com Always wash hands thoroughly after removing gloves. ucsb.eduharpercollege.educdhfinechemical.com Consulting the glove manufacturer's compatibility charts is recommended to ensure the chosen gloves offer adequate protection for the specific handling conditions. ucsb.educlemson.edustudylib.net

Body and Respiratory Protection

Body Protection: To prevent skin contact, comprehensive body protection is required. This includes:

Flame-retardant lab coat: This should be worn and kept buttoned to protect the torso and arms. ucsb.eduharpercollege.educdhfinechemical.com

Full-length pants or equivalent: Legs should be fully covered. clemson.edu

Close-toed shoes: These are mandatory to protect the feet from potential spills. clemson.edu

Impervious clothing: For tasks with a higher risk of significant contamination, additional impervious protective clothing may be necessary. harpercollege.edu

Respiratory Protection: In most cases, this compound should be handled in a glove box under an inert atmosphere, which minimizes the risk of inhalation and generally makes respiratory protection unnecessary. ucsb.educlemson.edu However, a risk assessment may indicate the need for respiratory protection in certain situations, such as: ucsb.eduharpercollege.educlemson.edustudylib.net

During a spill clean-up process. ucsb.edustudylib.net

When engineering controls (like a glove box) are not feasible or have failed. ucsb.educlemson.edu

If there is a potential for exceeding exposure limits. clemson.edustudylib.net

If a respirator is required, a full-face particle respirator (type N100 US or P3 EN 143) or a full-face supplied-air respirator should be used. harpercollege.edustudylib.net All personnel required to wear respirators must be properly trained and fit-tested as per regulatory requirements. ucsb.educlemson.edustudylib.net

Emergency Procedures and Spill Management

Prompt and correct response during an emergency involving this compound is critical to minimizing harm to personnel and property. All individuals working with this compound must be familiar with emergency protocols.

Fire Extinguishing Agents (Class D, Sand, Dry Chemical)

This compound fires are Class D fires and cannot be extinguished with water, carbon dioxide, or foam extinguishers. stanford.edunoaa.govfishersci.co.uk The use of water will exacerbate the fire by reacting violently with the this compound to produce flammable hydrogen gas. nj.govstanford.edunoaa.gov

Suitable extinguishing agents include:

Class D fire extinguishers: These are specifically designed for combustible metal fires. ucsb.edustanford.edunoaa.gov Agents like Met-L-X®, which is sodium chloride-based, are effective. stanford.eduresearchgate.net

Dry Sand: Can be used to smother the fire. ucsb.edualkalimetals.comstanford.edunoaa.gov

Ground Limestone, Dry Clays, or Graphite: These materials can also be used to cover and extinguish the fire. ucsb.edustanford.edu

Soda Ash (Sodium Carbonate): Another effective dry chemical for smothering the fire. alkalimetals.comnoaa.gov

The table below summarizes the appropriate extinguishing media for a this compound fire.

Extinguishing AgentTypeSuitability
Class D Extinguisher Dry Powder (e.g., Sodium Chloride based)Recommended
Dry Sand Inert MaterialRecommended
Soda Ash Dry ChemicalRecommended
Ground Limestone / Dry Clay Inert MaterialRecommended
Graphite Powder Inert MaterialRecommended
Water LiquidDO NOT USE - Reacts violently
Foam Liquid/GasDO NOT USE
Carbon Dioxide (CO2) GasDO NOT USE

Spill Containment and Clean-up without Water

Spills of this compound must be managed carefully to prevent contact with water or moisture. ucsb.edualkalimetals.com

Procedure for small spills:

Alert personnel: Immediately notify others in the vicinity of the spill. clemson.edu

Evacuate the area if necessary: Assess the extent of the spill and evacuate non-essential personnel. ucsb.edu

Wear appropriate PPE: Don all necessary personal protective equipment, including respiratory protection if required. ucsb.educlemson.edu

Contain the spill: If possible, confine the spill to a small area using a spill kit or absorbent, non-reactive material. ucsb.edu

Cover the spill: Cover the spilled this compound with a dry, inert material such as dry sand, soda ash, or a Class D extinguisher agent. alkalimetals.comufv.caDo not use water . ucsb.edualkalimetals.com

Collect the material: Carefully sweep up the mixture and place it into a suitable, dry, and clearly labeled container for disposal. ucsb.eduharpercollege.edu Use non-sparking tools for this process. nj.gov

Decontaminate the area: Once the bulk material is removed, the area can be cleaned. clemson.edu

Dispose of waste: The collected spill waste must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. ucsb.educdhfinechemical.com

For large spills, the area should be evacuated, and emergency responders should be notified immediately. clemson.edu

Waste Disposal Protocols for this compound

The safe disposal of this compound (NaH), a highly reactive and water-sensitive compound, is a critical aspect of laboratory and industrial safety. ucsb.eduwikipedia.org Improper handling of NaH waste can lead to violent exothermic reactions, the release of flammable hydrogen gas, and potential fires or explosions. wikipedia.orgnj.govnoaa.gov Therefore, strict and well-defined protocols must be followed to neutralize and dispose of residual, unused, or contaminated this compound. The primary strategy involves a controlled reaction, or "quenching," to convert the reactive hydride into a less hazardous substance before final disposal. ucsb.eduwisc.edu

Neutralization of Unused this compound

Small amounts of excess or unwanted this compound must be destroyed through a careful and controlled quenching process. ucsb.edu This procedure should always be conducted in a well-functioning fume hood, and all flammable materials should be removed from the immediate area. wisc.edustonybrook.edu The fundamental principle is to react the this compound sequentially with reagents of increasing reactivity, starting with a mild quenching agent and gradually progressing to more potent ones. wisc.edu

The general procedure begins by transferring the this compound residue to a suitable reaction flask and diluting it with a non-reactive, high-boiling solvent like toluene (B28343) or heptane. ucsb.edu Using low-boiling diluents such as ether or pentane (B18724) should be avoided as they can condense atmospheric moisture upon evaporation, increasing the risk of an uncontrolled reaction. ucsb.edu The flask should be placed in an ice-water bath to manage the heat generated during the exothermic neutralization process. ucsb.edu

The quenching process proceeds in a stepwise manner:

Initial Quenching : Isopropanol (B130326) is added slowly and dropwise to the stirred suspension. ucsb.eduoregonstate.edu The rate of addition should be controlled to manage the evolution of hydrogen gas. wisc.edu

Intermediate Quenching : Once the reaction with isopropanol subsides, ethanol (B145695), a more reactive alcohol, is added slowly to continue the quenching process. ucsb.eduwisc.edu

Final Quenching : After the reaction with ethanol is complete, methanol (B129727) is added to ensure any remaining traces of this compound are consumed. ucsb.eduwisc.eduoregonstate.edu

Final Deactivation : The last step involves the extremely cautious, dropwise addition of water to ensure no pockets of reactive material remain. ucsb.eduoregonstate.edu This step must be performed with great care, as any unreacted this compound can still react violently with water. oregonstate.edu

After the final addition of water and cessation of all gas evolution, the resulting solution is basic and can be disposed of in an appropriate basic aqueous waste container. ucsb.eduuga.edu

Table 1: Sequential Quenching Agents for this compound Neutralization

Quenching AgentOrder of AdditionPurposeKey Precautions
Isopropanol1stSlow, controlled initial reaction to neutralize the bulk of the NaH. ucsb.eduwisc.eduAdd slowly to a cooled, diluted suspension to manage the exothermic reaction and gas evolution. ucsb.edu
Ethanol2ndReacts with remaining NaH after the initial, milder quenching. ucsb.eduwisc.eduAdd only after the reaction with isopropanol has completely ceased. wisc.edu
Methanol3rdA more reactive alcohol to ensure thorough destruction of residual NaH. ucsb.eduoregonstate.eduresearchgate.netContinue to control the rate of addition and monitor for gas evolution. ucsb.edu
Water4th (Final)Final deactivation to ensure no pockets of reactive material remain. ucsb.eduoregonstate.eduMust be added extremely cautiously and dropwise, as the reaction can still be vigorous. ucsb.eduoregonstate.edu

Spill Management and Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and property damage. All ignition sources must be eliminated from the area. nj.govnoaa.gov The response procedure depends on the size of the spill.

For a small spill , the material should be confined to a small area. clemson.edu It should then be covered with a dry, non-combustible material. nj.govnoaa.gov

Table 2: Recommended Materials for this compound Spill Cleanup

MaterialApplicationContraindications
Dry SandCovering the spill to smother and contain the NaH. nj.govnoaa.govMust be completely dry. Do not use water or wet sand. nj.gov
Dry Lime or Soda AshCovering and neutralizing the spilled material. nj.govDo not use water. nj.gov
VermiculiteAbsorbing the spill, particularly for NaH dispersions in oil. clemson.eduEnsure the material is dry.
Class D Fire ExtinguisherUsed for fires involving reactive metals; contains agents like sodium chloride powder. noaa.govDO NOT USE WATER, FOAM, or CO2 extinguishers. noaa.gov

Once the spilled material is covered, the residue and cleanup debris should be collected using non-sparking tools and placed into a suitable, dry, and clearly labeled container for disposal. nj.govharpercollege.edu The area should be ventilated after cleanup is complete. nj.govWater should never be used to clean up a this compound spill directly due to the violent reaction that produces flammable hydrogen gas. nj.govnoaa.gov

For a large spill , the area should be evacuated, and emergency personnel should be contacted immediately. clemson.eduuillinois.edu

Final Waste Container Management

All waste containing this compound, including quenched solutions and spill cleanup materials, must be treated as hazardous waste. stonybrook.educlemson.edu

Labeling : Waste containers must be clearly labeled with the words "Hazardous Waste, this compound" and an accurate description of the contents. uga.educlemson.edu An online hazardous waste tag should be affixed as soon as the first drop of waste is added to the container. ucsb.edu

Storage : Containers must be kept tightly closed unless waste is being added. clemson.edu They should be stored in a cool, dry, well-ventilated area away from water, moisture, acids, and oxidizing agents. nj.gov

Disposal : When the container is full, it must be disposed of through an accredited environmental health and safety (EH&S) office or a certified hazardous waste contractor. nj.govstonybrook.educlemson.edu It is necessary to follow all institutional, local, and national regulations for hazardous waste disposal. nj.govdcfinechemicals.com

Empty containers that once held this compound must also be managed carefully. The container should be decontaminated by rinsing it three times with a compatible, inert solvent. oregonstate.edu The rinsate is considered hazardous waste. oregonstate.edu After rinsing, the container should be left open in the back of a fume hood to evaporate any residual solvent before disposal. oregonstate.edu

Q & A

Basic: What are the primary chemical roles of sodium hydride in organic synthesis, and how do they influence experimental design?

This compound (NaH) primarily acts as a strong base (proton abstractor) and a hydride donor. Its reactivity depends on solvent choice (e.g., dimethylformamide, tetrahydrofuran) and moisture control. For example, NaH deprotonates alcohols and amines to generate nucleophilic intermediates, enabling alkylation or condensation reactions. Experimental design must prioritize anhydrous conditions and controlled addition rates to avoid exothermic side reactions. Pre-drying solvents and using inert atmospheres (argon/nitrogen) are critical .

Basic: How should this compound be safely handled in laboratory settings?

NaH reacts violently with water, releasing hydrogen gas (flammable) and heat. Safety protocols include:

  • Storage in mineral oil or dry inert solvents.
  • Use of flame-resistant lab coats, face shields, and fume hoods.
  • Quenching residues with slow, controlled additions of ethanol or tert-butanol before aqueous disposal.
    Refer to Hazardous Substances Data Bank (HSDB) guidelines for emergency procedures and exposure limits .

Advanced: How can conflicting data on this compound’s dual reactivity (base vs. hydride source) be resolved in mechanistic studies?

Contradictions arise when NaH’s hydridic character dominates in polar aprotic solvents (e.g., acetonitrile), leading to unintended reductions. To resolve this:

  • Use isotopic labeling (e.g., deuterated substrates) to track proton vs. hydride transfer.
  • Conduct kinetic studies under varying solvent conditions to isolate dominant pathways.
  • Pair with spectroscopic techniques (e.g., NMR or IR) to detect intermediates .

Advanced: What methodologies optimize reaction yields when this compound participates in multi-step syntheses?

Optimization strategies include:

  • Stepwise reagent addition: Introduce NaH before electrophiles to pre-activate substrates.
  • Temperature modulation: Lower temperatures (−20°C to 0°C) suppress side reactions in sensitive systems.
  • Co-additives: Catalytic amounts of potassium iodide (KI) enhance NaH’s solubility and reactivity in THF.
    Document yield variations using HPLC or GC-MS for reproducibility .

Basic: What spectroscopic techniques are used to characterize this compound-containing intermediates?

  • FT-IR: Identifies hydridic Na–H stretches (≈1850 cm⁻¹) and solvent interactions.
  • Solid-state NMR: Probes local environments of ²³Na nuclei in crystalline matrices.
  • X-ray diffraction: Resolves structural details of NaH complexes (e.g., crown ether adducts). Cross-reference with computational models (DFT) for validation .

Advanced: How do solvent impurities affect this compound’s performance, and how can these be quantified?

Trace water or alcohols in solvents deactivate NaH, reducing effective molarity. Mitigation steps:

  • Karl Fischer titration: Quantify residual moisture in solvents (<50 ppm).
  • Pre-treatment: Distill solvents over CaH₂ or molecular sieves.
  • In situ monitoring: Use reaction calorimetry to detect exotherms from impurity reactions .

Basic: What are the key physicochemical properties of this compound relevant to storage and reactivity?

PropertyValueRelevance
Molecular weight23.998 g/molStoichiometric calculations
Decomposition temperature>800°C (inert atmosphere)Stability during high-temperature reactions
Density1.39 g/cm³Handling and dispensing precision
Source: Hazardous Substances Data Bank (HSDB) .

Advanced: How can computational chemistry aid in predicting this compound’s reactivity in novel reaction systems?

  • DFT calculations: Model transition states for hydride/proton transfer to predict regioselectivity.
  • Solvent effect simulations: COSMO-RS models assess solvent polarity’s impact on NaH’s activation energy.
  • Machine learning: Train models on existing kinetic data to forecast optimal reaction conditions. Validate with experimental Arrhenius plots .

Basic: What are the best practices for documenting this compound-related experiments in research publications?

  • IMRaD structure: Clearly separate Methods (e.g., NaH stoichiometry, solvent purity) from Results (yields, characterization data).
  • Supplemental data: Include raw titration curves, NMR spectra, and safety protocols.
  • Citations: Reference primary literature on NaH’s applications (e.g., Birch reductions) rather than reviews .

Advanced: How can researchers address discrepancies in reported catalytic cycles involving this compound?

  • Mechanistic probes: Use radical traps (e.g., TEMPO) to identify unintended chain reactions.
  • Cross-experimental validation: Reproduce key studies with controlled NaH particle sizes (ball-milled vs. commercial).
  • Meta-analysis: Systematically compare literature data using platforms like Reaxys to identify trends in solvent/ligand effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.